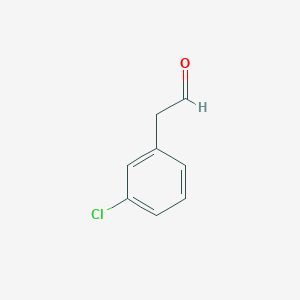

2-(3-Chlorophenyl)acetaldehyde

CAS No.: 41904-40-9

Cat. No.: VC2043529

Molecular Formula: C8H7ClO

Molecular Weight: 154.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41904-40-9 |

|---|---|

| Molecular Formula | C8H7ClO |

| Molecular Weight | 154.59 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)acetaldehyde |

| Standard InChI | InChI=1S/C8H7ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 |

| Standard InChI Key | CNBOFJGDTDMTEX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)CC=O |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)CC=O |

Introduction

2-(3-Chlorophenyl)acetaldehyde is an organic compound characterized by the presence of a chlorinated phenyl group attached to an acetaldehyde moiety. It is a derivative of benzaldehyde, where the aldehyde group is substituted at the meta-position of the phenyl ring by a chlorine atom. This compound is primarily used in chemical synthesis and research, with applications in organic chemistry and potential pharmaceutical intermediates.

Key Identifiers:

-

IUPAC Name: 2-(3-Chlorophenyl)acetaldehyde

-

CAS Number: 41904-40-9

-

Synonyms: (3-Chlorophenyl)acetaldehyde; (3-Chloro-phenyl)-acetaldehyde

-

Molecular Formula:

-

Molecular Weight: 154.59 g/mol

Synthesis and Preparation

The synthesis of 2-(3-Chlorophenyl)acetaldehyde typically involves the chlorination of benzaldehyde derivatives or catalytic processes using chlorinated precursors. A common method includes:

-

Starting Material: Benzyl chloride or chlorobenzene.

-

Reaction Pathway: Oxidation or Friedel-Crafts acylation reactions.

-

Catalysts and Reagents: Acidic catalysts like , oxidizing agents, or other electrophilic substitution techniques.

Further details on specific reaction conditions are not widely reported but are integral to its preparation for industrial or laboratory-scale applications.

Organic Synthesis

2-(3-Chlorophenyl)acetaldehyde serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Research Applications

This compound is used in academic and industrial research for studying reaction mechanisms involving aldehydes and substituted aromatic compounds.

Safety and Toxicity

Like many aldehydes, 2-(3-Chlorophenyl)acetaldehyde poses potential health hazards due to its reactive nature.

Table 2: Hazard Classification (GHS)

| Hazard Class | Description |

|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Respiratory Irritation | May cause respiratory irritation (H335) |

Precautionary Measures:

-

Avoid inhalation, ingestion, or skin contact.

-

Use personal protective equipment (PPE), including gloves and goggles.

-

Store in a well-ventilated area away from heat sources.

Spectroscopic Data

Spectroscopic techniques are essential for characterizing this compound:

Mass Spectrometry:

The molecular ion peak corresponds to its molecular weight ().

Infrared Spectroscopy (IR):

Key absorption bands include:

-

Aldehyde group (): ~1700 cm

-

Aromatic ring vibrations: ~1600 cm

-

Chlorine-substituted aromatic vibrations: ~750 cm

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume